molecular formula C14H12LiNO2 B13448725 Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate

Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate

Cat. No.: B13448725
M. Wt: 233.2 g/mol
InChI Key: IFEMRABUOAHRKD-UHFFFAOYSA-M
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Description

Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate is a compound that combines lithium with a phenyl and pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate typically involves the reaction of lithium hydroxide with 3-phenyl-2-(pyridin-4-yl)propanoic acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 3-(pyridin-4-yl)propanoate
  • Lithium 3-phenylpropanoate
  • Lithium 2-(pyridin-4-yl)propanoate

Uniqueness

Lithium(1+) 3-phenyl-2-(pyridin-4-yl)propanoate is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12LiNO2

Molecular Weight

233.2 g/mol

IUPAC Name

lithium;3-phenyl-2-pyridin-4-ylpropanoate

InChI

InChI=1S/C14H13NO2.Li/c16-14(17)13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11;/h1-9,13H,10H2,(H,16,17);/q;+1/p-1

InChI Key

IFEMRABUOAHRKD-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)CC(C2=CC=NC=C2)C(=O)[O-]

Origin of Product

United States

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